
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The A1 receptor is one of the four subtypes of adenosine receptors, and it is widely distributed in various tissues and organs.
Biochemical and Physiological Effects:
DPCPX has been shown to modulate various physiological processes, including cardiovascular function, neurotransmission, and immune response. By blocking the A1 receptor, DPCPX can increase heart rate, blood pressure, and coronary flow, which are beneficial in the treatment of cardiovascular diseases. It can also modulate neurotransmitter release, leading to potential therapeutic effects in neurological disorders. Moreover, DPCPX can modulate immune response, which has potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
DPCPX has several advantages for lab experiments, including its high selectivity and potency for the A1 receptor, its stability, and its availability as a synthetic compound. However, it also has some limitations, including its potential toxicity and the need for careful control of the reaction conditions during synthesis.
Future Directions
There are several future directions for the research and development of DPCPX. One potential direction is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the therapeutic potential of DPCPX in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Moreover, the elucidation of the molecular mechanisms underlying the pharmacological effects of DPCPX can provide insights into the development of novel therapeutics targeting the adenosine A1 receptor.
Conclusion:
In conclusion, DPCPX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. DPCPX has potential applications in cardiovascular diseases, neurological disorders, and cancer therapy. However, further research is needed to fully understand its pharmacological effects and to develop novel therapeutics based on its mechanism of action.
Synthesis Methods
The synthesis of DPCPX involves a series of chemical reactions. The starting material is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Scientific Research Applications
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It is a selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes. By blocking the A1 receptor, DPCPX can modulate the activity of various signaling pathways, leading to therapeutic effects.
properties
IUPAC Name |
N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)17-13-10-14(16(13,2)3)19-11-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFOURZZYKYIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)
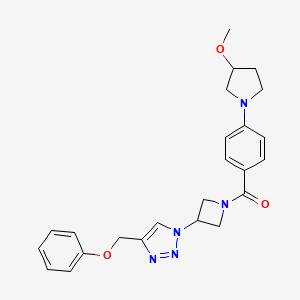
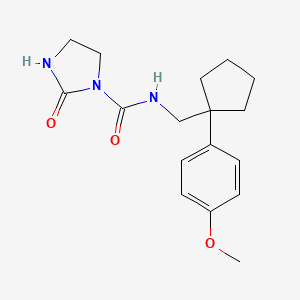
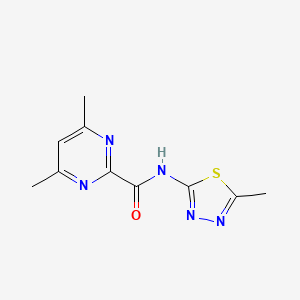
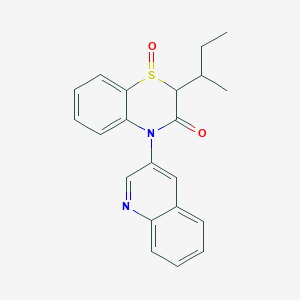


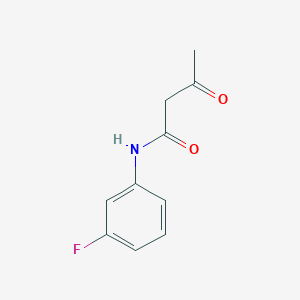

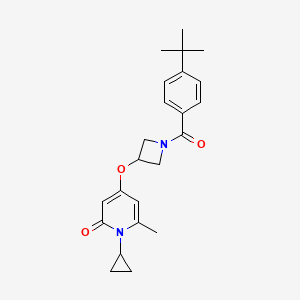
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)
